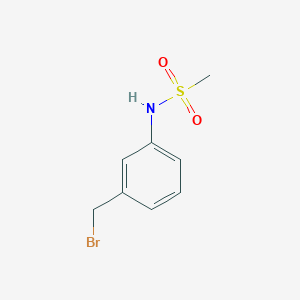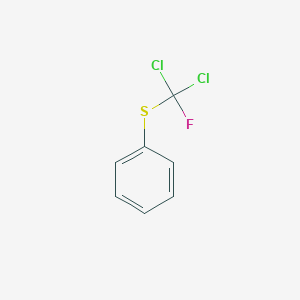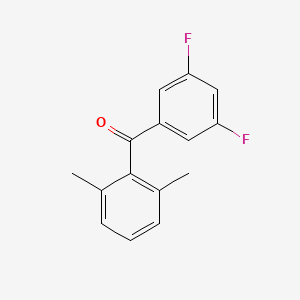![molecular formula C9H16F5NS B6316529 N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine CAS No. 199730-69-3](/img/structure/B6316529.png)
N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine
Vue d'ensemble
Description
N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine, commonly known as NMN, is an important biological compound that has been studied for its various applications in scientific research. NMN is an amine derivative of nicotinamide adenine dinucleotide (NAD+) and is a key component in the metabolic pathways of organisms. It is a precursor of NAD+ and is involved in the regulation of energy metabolism, DNA repair, and aging. NMN has been used in a variety of laboratory experiments, and its potential applications in scientific research are being explored.
Applications De Recherche Scientifique
NMN has been used in a variety of scientific research experiments, including those related to aging, metabolism, and DNA repair. In aging research, NMN has been used to study the effects of aging on the body, as well as the potential of NMN to reduce the effects of aging. In metabolism research, NMN has been used to study the role of NAD+ in energy metabolism and how NMN can be used to increase NAD+ levels in the body. In DNA repair research, NMN has been used to study the role of NAD+ in DNA repair and how NMN can be used to increase NAD+ levels in cells.
Mécanisme D'action
NMN acts as a precursor to NAD+ and is involved in the regulation of energy metabolism, DNA repair, and aging. NMN is taken up by cells and converted to NAD+ by the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT). NAD+ is then used as a cofactor for enzymes involved in various metabolic pathways, including glycolysis, fatty acid oxidation, and the electron transport chain. NAD+ is also involved in DNA repair, and NMN has been shown to increase NAD+ levels in cells, which can lead to increased DNA repair activity.
Biochemical and Physiological Effects
NMN has been shown to have a variety of biochemical and physiological effects. In animal studies, NMN has been shown to increase NAD+ levels in the body and to improve energy metabolism. It has also been shown to reduce the effects of aging, including reducing the risk of age-related diseases and improving cognitive function. In addition, NMN has been shown to increase the activity of enzymes involved in DNA repair, which can lead to improved DNA repair activity.
Avantages Et Limitations Des Expériences En Laboratoire
NMN has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. In addition, NMN is stable and can be stored for long periods of time. However, there are some limitations to using NMN in laboratory experiments. It is difficult to measure the exact amount of NMN that is taken up by cells, and NMN may not be taken up uniformly by all cells. Additionally, NMN has not been extensively studied in humans and its effects in humans are not well understood.
Orientations Futures
For research on NMN include further investigation into the biochemical and physiological effects of NMN, as well as the potential therapeutic applications of NMN. Additionally, further research is needed to understand the mechanisms of action of NMN and to develop methods to measure the amount of NMN taken up by cells. Finally, further research is needed to determine the safety and efficacy of NMN in humans.
Propriétés
IUPAC Name |
N-methyl-3-(4,4,5,5,5-pentafluoropentylsulfanyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F5NS/c1-15-5-3-7-16-6-2-4-8(10,11)9(12,13)14/h15H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJPQJZQCKZMDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCSCCCC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)




![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)







